二乙酸(1,10-菲咯啉)钯(II),99%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

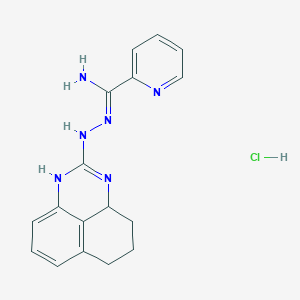

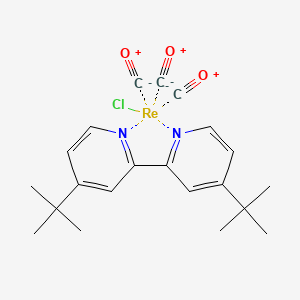

The synthesis of a palladium(II) complex with 5-nitro-1,10-phenanthroline was achieved by dissolving palladium acetate in acetone at room temperature with magnetic stirring for 30 minutes. The solution was then filtered and 5-Nitro-1,10-phenanthroline was added with stirring to the solution of palladium acetate . The fine crystalline precipitate obtained in three days of crystallization was centrifuged from the mother liquor and dried at lowered pressure .Molecular Structure Analysis

The structure of this mononuclear acetate complex of palladium(II) with the bidentate substituted N-donor 5-nitro-1,10-phenanthroline ligand was studied by X-ray crystallography . This compound was found to crystallize as a crystal solvate with methanol, forming a hydrogen bond with a molecule of the complex . The analysis of the crystal packing revealed the presence of both π–π stacking interaction between the aromatic systems of coordinated 5-nitro-1,10-phenanthroline and short C-H···O contacts .Chemical Reactions Analysis

Complex compounds of platinum group metals with chelating ligands (1,10-phenanthroline and its derivative 5-nitro-1,10-phenanthroline) behave as homogeneous catalysts for the low-temperature copolymerization of carbon monoxide and styrol . They also participate in the re-etherification of vinyl ethers , oxidative coupling of methylbenzoate into various isomers of dimethyl ether of dibenzoic acid , and the regioselective catalytic activation of C–H bonds in the presence of additional metals .科学研究应用

金属到配体的电荷转移(MLCT)激发态

二乙酸(1,10-菲咯啉)钯(II)属于一类表现出金属到配体的电荷转移(MLCT)激发态的化合物。这些激发态的特点是能够促进各种光化学和光物理过程。例如,与钯配合物相关的亚铜双菲咯啉化合物在室温下表现出寿命长的激发态,这一特性对于在发光器件和光催化中的应用至关重要。MLCT激发态通过特定的配体取代稳定,这会影响MLCT和基态之间的能隙,从而影响激发态过程的效率(Scaltrito等人,2000年)。

金属配合物的平衡数据

了解金属配合物的平衡数据,包括二乙酸(1,10-菲咯啉)钯(II),对于在催化和材料科学中的应用至关重要。平衡数据包括菲咯啉离子酸度常数及其金属配合物的稳定性常数,提供了对这些化合物在不同环境中的化学行为的见解。此类数据对于设计金属配合物作为有机合成中的催化剂以及开发传感器和电子材料至关重要(Mcbryde,1978年)。

抗癌潜力

寻找新型抗癌剂导致了对钯(II)配合物(包括二乙酸(1,10-菲咯啉)钯(II))的探索。这些配合物通过各种机制表现出潜在的抗癌活性,例如诱导氧化应激或干扰DNA复制。已在细胞系和小鼠模型上研究了钯(II)配合物的代谢效应,重点是它们对细胞代谢的影响和细胞死亡途径的诱导(Carneiro等人,2020年)。

催化与可持续化学

钯基催化剂(包括源自二乙酸(1,10-菲咯啉)钯(II)的催化剂)在可持续化学中发挥着至关重要的作用。可持续钯催化的策略侧重于降低与钯使用相关的环境和财务成本。这包括开发在低负载下操作的催化剂、可回收的催化剂系统以及利用从二次来源回收的钯。此类方法对于绿色化学的发展和环境友好型合成方法的开发至关重要(McCarthy等人,2021年)。

生物活性钯偶氮甲碱螯合物

钯偶氮甲碱螯合物已显示出广泛的生物活性,包括抗肿瘤、抗病毒和抗微生物作用。这些配合物的构效关系(SAR)表明它们在药物化学中作为毒性较小的治疗剂的潜在应用。对钯偶氮甲碱配合物的研究突出了配体设计在增强金属配合物的生物功效方面的重要性,为药物开发开辟了新的途径(Nassar,2016年)。

安全和危害

Diacetato(1,10-phenanthroline)palladium(II) is classified as a hazardous substance. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

未来方向

The future directions of Diacetato(1,10-phenanthroline)palladium(II) research could involve further investigation of these metal complexes as biologically active compounds . This is due to the known antitumor activity of platinum and palladium compounds with nitrogen-containing ligands . Additionally, these complexes could be explored for their potential as homogeneous catalysts for various chemical reactions .

作用机制

Target of Action

Diacetato(1,10-phenanthroline)palladium(II) is a complex compound of palladium (II) with the bidentate substituted N-donor 5-nitro-1,10-phenanthroline . It primarily targets the biochemical pathways involved in the low-temperature copolymerization of carbon monoxide and styrol . It also targets the re-etherification of vinyl ethers and the oxidative coupling of methylbenzoate into various isomers of dimethyl ether of dibenzoic acid .

Mode of Action

The compound interacts with its targets through its unique structure, which includes a mononuclear acetate complex of palladium (II) with the bidentate substituted N-donor 5-nitro-1,10-phenanthroline . This structure allows it to act as a homogeneous catalyst in the aforementioned biochemical pathways .

Biochemical Pathways

The compound affects several biochemical pathways. It acts as a catalyst in the low-temperature copolymerization of carbon monoxide and styrol, the re-etherification of vinyl ethers, and the oxidative coupling of methylbenzoate into various isomers of dimethyl ether of dibenzoic acid . These pathways are crucial for various chemical reactions and processes.

Pharmacokinetics

The compound’s structure, which includes a mononuclear acetate complex of palladium (ii), suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s action results in the catalysis of several chemical reactions, including the low-temperature copolymerization of carbon monoxide and styrol, the re-etherification of vinyl ethers, and the oxidative coupling of methylbenzoate . These reactions are crucial for various industrial and chemical processes.

Action Environment

The action of Diacetato(1,10-phenanthroline)palladium(II) can be influenced by various environmental factors. For instance, the compound’s catalytic activity may be affected by temperature, as it acts as a catalyst in low-temperature reactions . Additionally, the compound’s stability may be influenced by the presence of other chemicals or substances in its environment .

生化分析

Biochemical Properties

It is known that complex compounds of platinum group metals with chelating ligands, such as 1,10-phenanthroline, behave as homogeneous catalysts for the low-temperature copolymerization of carbon monoxide and styrol . This suggests that Diacetato(1,10-phenanthroline)palladium(II) may interact with certain enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound forms a crystal solvate with methanol, indicating potential stability and degradation characteristics .

属性

IUPAC Name |

acetic acid;palladium;1,10-phenanthroline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.2C2H4O2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2(3)4;/h1-8H;2*1H3,(H,3,4); |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJKGRISUARYIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4Pd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(8-Hydroxy-2-phenyl-6-prop-2-ynyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B6308396.png)

![Diethyl [N-methyl(benzyl)amino]malonate hydrochloride](/img/structure/B6308401.png)

![2-Aminobenzo[b]thiophene-3-carbonitrile HCl](/img/structure/B6308406.png)

![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)